molecular formula C4H6N2O B087142 3-Methyl-2-pyrazolin-5-one CAS No. 108-26-9

3-Methyl-2-pyrazolin-5-one

Cat. No.: B087142
CAS No.: 108-26-9
M. Wt: 98.1 g/mol
InChI Key: NHLAPJMCARJFOG-UHFFFAOYSA-N
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Description

3-Methyl-2-pyrazolin-5-one is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4120. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Antioxidant Activity : It serves as a core compound in synthesizing thiazolyl–pyrazolone derivatives with potential antioxidant activity, useful in medicinal chemistry (Gaffer et al., 2017).

  • Neuroprotective Agent : Known as edaravone, it is investigated for its neuroprotective and antioxidant properties against lipid peroxidation and brain damage, particularly in ischemic conditions (Watanabe et al., 2003).

  • Crystal and Molecular Structure Analysis : Its crystal structure has been determined, providing insights into the properties of pyrazolin-5-one compounds, relevant in material science and crystallography (Camp & Stewart, 1971).

  • Treatment of Hypoxic-Ischemic Encephalopathy : As a free radical scavenger, it shows promise in treating neonatal hypoxic-ischemic encephalopathy, highlighting its potential in pediatric neurology (Ikeda et al., 2002).

  • Green Chemistry Applications : Utilized in the green, solvent-free synthesis of pyrano[2,3-c]pyrazoles and pyrazolo[1,5-a]pyrimidines, it contributes to more environmentally friendly chemical synthesis processes (Al-Matar et al., 2010).

  • Neuroprotection in Parkinson's Disease : Edaravone demonstrates neuroprotective effects in a chronic rotenone rat model for Parkinson's disease, making it a potential therapeutic agent for neurodegenerative disorders (Xiong et al., 2011).

  • One-Electron Redox Reactions : The compound's derivatives, including antipyrine, have been studied for one-electron oxidation, contributing to understanding of their redox properties in molecular pharmacology (Jovanovic et al., 1985).

  • Metabolism in Drugs : Its derivatives, such as antipyrine, have been explored in metabolic studies across various species, including humans, revealing insights into drug metabolism (Hidetoshi et al., 1968).

  • Antinociceptive Effects : Novel trihalomethyl-substituted pyrazoline methyl esters, derived from the compound, exhibit antinociceptive effects, suggesting their use in developing new analgesics (Milano et al., 2008).

  • Protection Against Retinal Damage : As a radical scavenger, edaravone protects against retinal damage, underscoring its potential in ophthalmological treatments (Inokuchi et al., 2009).

  • Radiotracer Development : Its derivatives have been developed as radiotracers, offering potential applications in imaging free radicals in vivo (Sano et al., 2010).

  • Cardiovascular Disease Treatment : Edaravone's antioxidant actions make it a candidate for treating endothelial dysfunction in cardiovascular diseases (Higashi et al., 2006).

  • Chemical Reactions with Isocyanates : The reaction behavior of 3-substituted pyrazolin-5-ones with isocyanates has been studied, contributing to organic synthesis research (Mitsuhashi et al., 1982).

  • Peroxynitrite Scavenging : Edaravone scavenges peroxynitrite, suggesting its therapeutic function in conditions involving oxidative stress (Fujisawa & Yamamoto, 2016).

  • Cyanoethylation Studies : Its reaction with acrylonitrile and other activated double bond systems has been explored, important in the field of organic chemistry (Elnagdi & Ohta, 1973).

  • Anti-Diabetic Studies : Its hybrid molecules with benzimidazole show potential as anti-diabetic agents, indicating its versatility in pharmacology (Ibraheem et al., 2020).

  • Histochemical and Biochemical Evidence of Neuroprotection : MCI-186, a derivative, shows neuroprotective effects, reinforcing its potential in treating stroke and related neurodegenerative diseases (Wu et al., 2000).

  • Selective Methylation Studies : Research on the selective methylation of pyrazolin-5-ones with dimethyl sulfate contributes to the development of analgesics and antipyretics (Jursic & Bregant, 1989).

Mechanism of Action

Target of Action

3-Methyl-2-pyrazolin-5-one, also known as Edaravone, is a free radical scavenger . It primarily targets reactive oxygen species (ROS), particularly hydroxyl radicals . These radicals are involved in various pathological processes, including ischemic brain damage .

Mode of Action

The compound interacts with its targets by scavenging free radicals, thereby reducing oxidative stress . It eliminates hydroxyl radicals and suppresses lipid peroxidation, which is a key process in oxidative damage .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress pathway. By scavenging free radicals, the compound prevents the lipid peroxidation of polyunsaturated fatty acids in membranes . This action helps to reduce peroxidative chain reactions and further membrane disintegration, which are common in conditions like ischemic stroke .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The main metabolites of the compound are sulfate and glucuronide of this compound . In humans, the excretion rate of glucuronide is higher than that of sulfate, indicating a species difference in urinary excretion . Urinary excretion is the main route of elimination for this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. By scavenging free radicals, it reduces oxidative stress and prevents the associated cellular damage . This action has been shown to have protective effects against conditions like ischemic stroke and amyotrophic lateral sclerosis .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its solubility can affect its bioavailability and efficacy . In a study, the compound was modified by alkylation at its allylic position with a C-18 hydrocarbon chain to increase its lipophilicity, which improved its interaction with liposomes . This modification resulted in a high affinity for lipid membranes, increasing the efficacy of the unmodified compound under stress conditions .

Safety and Hazards

3-Methyl-2-pyrazolin-5-one causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for 3-Methyl-2-pyrazolin-5-one involve its potential use in the development of new bioactive materials with novel properties that may become alternative therapeutic agents . Its use as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS and to improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis has also been suggested .

Biochemical Analysis

Biochemical Properties

3-Methyl-2-pyrazolin-5-one plays a significant role in biochemical reactions. It acts as a free radical scavenger, mainly eliminating hydroxyl radicals and suppressing lipid peroxidation . The structure-activity relationship of this compound indicates that lipophilic substituents are essential to show its lipid peroxidation-inhibitory activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It has been shown to have a high affinity for lipid membranes, increasing the efficacy of the unmodified this compound under stress conditions . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent antioxidative effects. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a high affinity for lipid membranes, which increases the efficacy of the unmodified this compound under stress conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on mice with ischemic stroke, co-administration of this compound with DL-3-n-butylphthalide showed multi-target protective effects on the neurovascular unit .

Metabolic Pathways

It is known to interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been shown to have a high affinity for lipid membranes, which may affect its localization or accumulation .

Properties

IUPAC Name

3-methyl-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-2-4(7)6-5-3/h2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLAPJMCARJFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2051554
Record name 3-Methyl-5-pyrazolone
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Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-26-9, 4344-87-0
Record name 3-Methyl-2-pyrazolin-5-one
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-5-pyrazolone
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Record name 3-Methyl-5-pyrazolone
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-
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Record name 3-Methyl-5-pyrazolone
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Record name 2,4-dihydro-5-methyl-3H-pyrazol-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Methyl-2-pyrazolin-5-one?

A1: this compound has the molecular formula C4H6N2O and a molecular weight of 98.10 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use various spectroscopic techniques to characterize MP and its derivatives. These include: * NMR Spectroscopy (1H NMR, 13C NMR, 15N NMR): Provides detailed information about the structure and tautomeric forms of MP derivatives. [, ] * IR Spectroscopy: Useful for identifying functional groups and studying hydrogen bonding interactions within MP derivatives. [, , ] * Mass Spectrometry: Aids in determining the molecular weight and understanding fragmentation patterns of MP and its derivatives. [, ] * UV-Visible Spectroscopy: Used to study electronic transitions and investigate solvatochromic behavior of MP derivatives, especially those with conjugated systems. [, ]

Q3: Does this compound exhibit tautomerism?

A3: Yes, MP exhibits tautomerism, meaning it can exist in different structural isomers (tautomers) in equilibrium. The most common tautomers are the CH, NH, and OH forms. The dominant tautomer in solution depends on the solvent polarity, while the CH form is generally more stable in the gas and solid states. []

Q4: How is this compound typically synthesized?

A4: MP derivatives can be synthesized via various routes, including:

  • Condensation Reactions: Reacting substituted hydrazines with ethyl acetoacetate or its derivatives. [, , , , , ]
  • Cyclization Reactions: Cyclizing suitable precursors like 2-arylhydrazono-1-phenylbutane-1,2,3-triones. []
  • Multicomponent Reactions: Utilizing electrochemically induced catalytic multicomponent transformations involving isatins, MP, and malononitrile. []

Q5: How does water affect the reactivity of this compound?

A5: Computational studies employing implicit/explicit water cluster models suggest that water molecules can significantly influence the reaction mechanism and energetics of reactions involving MP. For instance, in the reaction between MP and isatin, water molecules, particularly tri-water clusters, can facilitate proton transfer steps and stabilize transition states through hydrogen bonding interactions, thereby lowering activation energy barriers and promoting the reaction. []

Q6: Can this compound undergo cyanoethylation?

A6: Yes, MP can undergo cyanoethylation reactions with activated alkenes like acrylonitrile. The reaction conditions and stoichiometry influence the product formation, leading to either 4,4-di(β-cyanoethyl) derivatives or tri-substituted MP derivatives. []

Q7: Does this compound exhibit any catalytic properties?

A7: While MP itself may not be a catalyst, its derivatives have been explored in catalytic applications. For instance, organomercury dimers derived from MP have shown potential as catalysts. []

Q8: What are the known biological activities of this compound derivatives?

A8: MP derivatives exhibit a broad spectrum of biological activities, including: * Antidiabetic Activity: Several studies have investigated MP derivatives as potential antidiabetic agents. [, , ] * Antibacterial Activity: MP derivatives, particularly those complexed with metal ions, have demonstrated antibacterial activity against various bacterial strains. [, , , ] * Antifungal Activity: Some MP derivatives have shown promising antifungal activity. [, , , ] * Antithrombotic Activity: Specific derivatives like 1-[2-(β-naphthyloxy)ethyl]-3-methyl-2-pyrazolin-5-one have demonstrated antithrombotic activity in animal models. []

Q9: How do structural modifications affect the biological activity of this compound derivatives?

A9: Structural modifications significantly impact the biological activity of MP derivatives. For example: * Substituents on the aryl ring: The nature and position of substituents on the aryl ring at the 4-position of the pyrazolone ring can influence antibacterial activity. [] * N-substitution: Introducing different groups at the N1 position of the pyrazolone ring can alter antidiabetic activity. [] * Metal complexation: Complexing MP derivatives with metal ions can enhance antibacterial activity. [, , ]

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